molecular formula C7H8FNO B1373377 3-Fluoro-2-hydroxybenzylamine CAS No. 887583-67-7

3-Fluoro-2-hydroxybenzylamine

Cat. No. B1373377
CAS RN: 887583-67-7
M. Wt: 141.14 g/mol
InChI Key: QLUZJQBGKQZJEA-UHFFFAOYSA-N
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Description

3-Fluoro-2-hydroxybenzylamine is an organic compound primarily used in scientific research. It has a molecular formula of C7H8FNO and a molecular weight of 141.14 g/mol .


Molecular Structure Analysis

The molecular structure of 3-Fluoro-2-hydroxybenzylamine consists of a benzene ring with a fluorine atom and a hydroxyl group attached to it, along with a benzylamine group .

Scientific Research Applications

  • Synthesis and Herbicidal Activity : 2-Fluoro-6-hydroxy-N-substitutedaryl benzylamine derivatives, closely related to 3-Fluoro-2-hydroxybenzylamine, are key intermediates in the synthesis of pyrimidinyloxybenzylamine herbicides. These compounds were synthesized starting from 2,6-difluorobenzaldehyde, demonstrating potential applications in agricultural chemistry (Gong Qi-sun, 2005).

  • Pharmaceutical Chemistry : The preparation of 3-amino-2-fluoro carboxylic acid derivatives from amino acids like alanine, valine, and leucine has been described. These derivatives have been incorporated into cyclic β-peptides, which have applications in medicinal chemistry and drug design (T. Yoshinari et al., 2011).

  • Antibacterial Agents : A series of o-hydroxybenzylamines and their corresponding new urea derivatives demonstrated strong antibacterial activity, indicating potential applications in the development of new antibiotics. These compounds showed inhibitory effects on Escherichia coli FabH, an enzyme critical for fatty acid biosynthesis in bacteria (Zi‐Lin Li et al., 2011).

  • Chemical Synthesis : A novel methodology for the preparation of isoquinolines was developed using a 6-endo-dig cyclization of o-alkynylarylaldimines with 4-hydroxybenzylamine, highlighting the use of related compounds in complex organic syntheses (Yongxing Tang et al., 2019).

  • Chemical Analysis : 3,4-Dimethoxybenzylamine has been used as a sensitive pre-column fluorescence derivatization reagent for the determination of serotonin in human plasma, demonstrating the utility of related benzylamines in analytical chemistry (J. Ishida et al., 1997).

Safety And Hazards

The safety and hazards associated with 3-Fluoro-2-hydroxybenzylamine are not explicitly stated in the search results .

Future Directions

2-Hydroxybenzylamine (2-HOBA), a compound related to 3-Fluoro-2-hydroxybenzylamine, is currently being developed for use as a nutritional supplement to help maintain good health and protect against the development of conditions associated with dicarbonyl electrophile formation, such as the cognitive decline associated with Mild Cognitive Impairment and Alzheimer’s disease .

properties

IUPAC Name

2-(aminomethyl)-6-fluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8FNO/c8-6-3-1-2-5(4-9)7(6)10/h1-3,10H,4,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUZJQBGKQZJEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)O)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695301
Record name 2-(Aminomethyl)-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Aminomethyl)-6-fluorophenol

CAS RN

887583-67-7
Record name 2-(Aminomethyl)-6-fluorophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695301
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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